8-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3-benzodioxole moiety linked via a carbonyl group to a 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecular formula is C₁₈H₂₀N₃O₅ (molecular weight: 361.4 g/mol), with structural similarities to compounds like 8-(3,5-dimethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040648-00-7) .
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18-15(22)17(19(2)16(18)23)5-7-20(8-6-17)14(21)11-3-4-12-13(9-11)25-10-24-12/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQZTQHEQBRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzyme activities linked to various diseases.
- EZH2 Inhibition : Research indicates that compounds similar to 8-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant inhibitory action on EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in cancer progression and stem cell maintenance . Inhibiting EZH2 can lead to reactivation of tumor suppressor genes and subsequent tumor regression.
Cancer Research
The compound's structural characteristics suggest potential applications in oncology:
- Antineoplastic Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The benzodioxole moiety is known for enhancing the pharmacological profile of anticancer agents by improving their bioavailability and specificity towards cancer cells .
Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates:
- Protein Kinase Inhibitors Library : It is part of a library containing over 36,000 compounds targeting protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases . This inclusion highlights its relevance in high-throughput screening efforts aimed at discovering novel therapeutics.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Profiles
- RS102221 : Potent 5-HT₂C antagonist (IC₅₀: 10–50 nM) with >100-fold selectivity over 5-HT₂A/2B receptors. Used to study serotonin-mediated behaviors .
- MDL 100,907 (Benchmark): 5-HT₂A antagonist (Ki: 0.1–1 nM) with minimal D₂ receptor interaction, highlighting the importance of substituents in receptor selectivity .
- Benzodioxole vs. Dimethoxy Groups : The benzodioxole in the target compound may enhance metabolic stability compared to dimethoxy analogs, as seen in other CNS-active compounds .
Preparation Methods
Core Reactants
Catalysts and Auxiliaries
-
Sodium metal : Initiates alkoxide formation in methanol.
-
Concentrated hydrochloric acid (HCl): Facilitates hydrolysis of ester groups.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): Stabilizes reactive intermediates during the final coupling step.
Stepwise Synthesis Protocol
Primary Reaction: Cyclocondensation
In a reflux apparatus, anhydrous methanol (500 mL) is charged with sodium (2 mol equivalents) under nitrogen. Urea (1.1–1.3 mol equivalents) and diethyl oxalate (1 mol equivalent) are added sequentially, followed by ammonium carbonate (0.5–1 mol equivalent). The mixture is stirred at 25–30°C for 2–3 hours, yielding a white precipitate of the cyclic urea intermediate.
Reaction Equation :
Secondary Reaction: Acid Hydrolysis
The primary product is treated with concentrated HCl (2–4 mol equivalents) at 25–30°C. This step hydrolyzes ester groups and induces cyclization, forming the 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core. Stirring for 0.5 hours ensures complete protonation of residual bases.
Critical Parameter :
Intermediate Reaction: Acylation
The secondary product is reacted with 2-(ethylamino)acetaldehyde (1.5–2 mol equivalents) and potassium ferricyanide (0.05–0.1 mol equivalents) in methanol. The mixture is stirred at room temperature for 20–24 hours, enabling Schiff base formation and subsequent acylation with 2H-1,3-benzodioxole-5-carbonyl chloride.
Mechanistic Insight :
Potassium ferricyanide oxidizes the imine intermediate, stabilizing the spirocyclic structure and preventing ring-opening side reactions.
Process Optimization and Yield Data
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 91.95 | 99.75 |
| Ethanol | 84.20 | 98.30 |
| Acetonitrile | 76.80 | 95.60 |
Methanol outperforms alternatives due to its polarity and ability to solubilize ionic intermediates.
Molar Ratio Impact
| Diethyl oxalate : Urea : Na | Yield (%) |
|---|---|
| 1 : 1.1 : 2 | 91.95 |
| 1 : 1.5 : 2 | 87.30 |
| 1 : 1.0 : 2 | 82.10 |
Excess urea (1.1–1.3 equivalents) maximizes cyclization efficiency without generating by-products.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water = 70:30) shows a single peak at 6.8 minutes, confirming >99.7% purity.
Comparative Analysis with Alternative Routes
Patent WO2004029055A1 describes fused azole-pyrimidine derivatives via halogenated intermediates but requires hazardous reagents like α-haloacetonitriles. The method reported here offers superior safety and scalability for industrial applications .
Q & A
Basic: What are the common synthetic routes for 8-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. Key steps include:
- Coupling of benzodioxole derivatives with triazaspiro cores via nucleophilic acyl substitution or Friedel-Crafts acylation. Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to stabilize intermediates and enhance reaction efficiency .
- Methylation at the 1,3-positions of the triazaspiro moiety using methyl halides or dimethyl sulfate under basic conditions .
- Continuous flow reactors may improve scalability and reduce side reactions, particularly for steps requiring precise temperature control (e.g., 50–80°C) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm spirocyclic geometry. For example, benzylic protons on the benzodioxole moiety typically resonate at δ 4.8–5.2 ppm .
- Infrared Spectroscopy (IR): Carbonyl stretching vibrations (C=O) at ~1720 cm⁻¹ and C-N stretches at ~1250 cm⁻¹ confirm the triazaspiro-dione core .
- Elemental Analysis: Validates molecular formula (e.g., C₁₈H₂₀N₃O₅) and purity (>95%) .
Advanced: How can researchers optimize synthetic yields hindered by steric hindrance at the spirocyclic core?
Answer:
- Solvent Selection: Use low-viscosity solvents (e.g., THF) to improve reagent diffusion around the sterically crowded spiro center .
- Catalytic Systems: Transition-metal catalysts (e.g., Pd/Cu) can accelerate coupling steps by stabilizing reactive intermediates .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 h to 4 h) and minimizes thermal degradation of sensitive intermediates .
Advanced: What experimental strategies are recommended for elucidating reaction mechanisms involving this compound?
Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., C-N bond formation) .
- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and verify intermediates observed via LC-MS .
- Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidation or coupling reactions .
Advanced: How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Answer:
- Target Selection: Prioritize enzymes with spirocyclic-binding pockets (e.g., kinases or proteases) based on structural analogs .
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., FRET) to monitor competitive binding at the benzodioxole carbonyl site .
- Cellular Uptake Studies: Employ radiolabeled (¹⁴C) analogs to quantify permeability across Caco-2 cell monolayers, correlating with oral bioavailability .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected IR shifts) be resolved?
Answer:
- Variable-Temperature NMR: Identify dynamic effects (e.g., ring-flipping in the spirocyclic system) that may obscure signals .
- X-ray Crystallography: Resolve ambiguities in substituent orientation, particularly for the benzodioxole moiety .
- Comparative DFT Simulations: Calculate theoretical spectra (e.g., IR, NMR) and align with experimental data to validate assignments .
Advanced: What strategies enable regioselective functionalization of the benzodioxole moiety?
Answer:
- Electrophilic Aromatic Substitution: Direct bromination or nitration at the 5-position using HNO₃/H₂SO₄ or Br₂/FeCl₃, leveraging electron-donating substituents .
- Protecting Groups: Temporarily block reactive sites (e.g., carbonyls) with tert-butyldimethylsilyl (TBS) groups to isolate desired reaction pathways .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermogravimetric Analysis (TGA): Degradation onset occurs at ~180°C, suggesting room-temperature stability in inert atmospheres .
- Photostability Tests: Exposure to UV light (λ = 254 nm) for 48 hours causes <5% degradation, indicating suitability for light-protected storage .
- Hydrolytic Stability: Susceptibility to base-catalyzed hydrolysis (pH >10) necessitates buffered formulations for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
